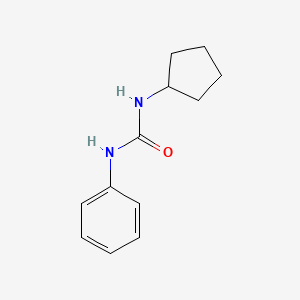

N-cyclopentyl-N'-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(14-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODZEKGCUPWVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157027 | |

| Record name | N-Cyclopentyl-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13140-89-1 | |

| Record name | NSC 131956 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC131956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclopentyl-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N Cyclopentyl N Phenylurea

Conventional Synthetic Approaches to N-Cyclopentyl-N'-phenylurea

The most traditional and straightforward methods for the synthesis of N,N'-disubstituted ureas like this compound involve the formation of the urea (B33335) bond from primary amines and a carbonyl source.

Amine-Isocyanate Condensation Reactions

The reaction between an amine and an isocyanate is the most prevalent method for preparing unsymmetrical ureas such as this compound. This reaction is typically high-yielding and proceeds under mild conditions. The synthesis involves the nucleophilic addition of the nitrogen atom of an amine to the electrophilic carbon atom of an isocyanate.

For the synthesis of this compound, two primary pathways exist using this method:

Reaction of cyclopentylamine (B150401) with phenyl isocyanate.

Reaction of aniline (B41778) with cyclopentyl isocyanate.

A general procedure for this type of reaction involves dissolving one of the reactants (e.g., cyclopentylamine) in a dry aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran. The isocyanate (e.g., phenyl isocyanate) is then added, often dropwise and at a controlled temperature (e.g., 0 °C to room temperature), to manage the exothermic nature of the reaction. The reaction mixture is typically stirred for several hours until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC). The product can then be isolated by filtration if it precipitates or after solvent removal and purification by recrystallization or column chromatography.

Table 1: Illustrative Amine-Isocyanate Condensation Conditions

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Purification |

|---|---|---|---|---|---|

| Cyclopentylamine | Phenyl Isocyanate | Dichloromethane | 0 °C to RT | 12 h | Recrystallization |

Alternative Urea Formation Chemistries

While the amine-isocyanate route is dominant, concerns over the toxicity and handling of isocyanates have prompted the development of alternative, isocyanate-free synthetic routes.

Phosgene-Free Methods: Historically, phosgene (B1210022) was a key reagent in the synthesis of isocyanates, which were then used to produce ureas. However, due to its extreme toxicity, phosgene-free methods are now preferred. One such approach involves the reductive carbonylation of nitroaromatics. For instance, 1,3-diphenylurea (B7728601) can be synthesized from nitrobenzene (B124822) in a one-step process catalyzed by palladium complexes, avoiding the use of phosgene. researchgate.net A similar principle could be adapted for this compound, although this would require more complex starting materials or a multi-step process.

Another phosgene-free route is the dehydrogenative coupling of amines and methanol (B129727), catalyzed by earth-abundant metals like manganese. acs.org This method produces hydrogen gas as the only byproduct and proceeds via an in-situ generated isocyanate intermediate. acs.org Applying this to the synthesis of this compound would involve the reaction of cyclopentylamine and aniline with methanol in the presence of a suitable catalyst.

From Ureas and Carbamates: Unsymmetrical ureas can also be prepared from other urea or carbamate (B1207046) precursors. For example, N-phenylurea can be synthesized by reacting aniline and urea in boiling water with catalytic amounts of acid. iglobaljournal.com This product could then be further reacted, though direct alkylation to form this compound is challenging. A more viable approach is the reaction of diphenylamine (B1679370) with organic carbonates to form a carbamate, which is then treated with an amine to yield the unsymmetrical urea. tno.nl For instance, O-methyl-N,N-diphenyl carbamate can be reacted with methylamine (B109427) to produce N-methyl-N',N'-diphenylurea. tno.nl A similar strategy could be envisioned for the target compound.

Synthesis of Structural Analogues and Substituted this compound Derivatives

The synthesis of structural analogues of this compound is critical for applications such as drug discovery and materials science, where fine-tuning of the molecular properties is required. This often involves regioselective functionalization of the phenyl ring or the introduction of stereocenters.

Regioselective Functionalization Strategies

Introducing substituents at specific positions on the phenyl ring of this compound requires regioselective reactions. The urea moiety itself acts as a directing group in electrophilic aromatic substitution.

Halogenation: Direct iodination of N-phenylureas can be achieved with high regioselectivity. A method using iodine and trichloroisocyanuric acid (TCCA) in acetonitrile (B52724) at room temperature has been shown to be effective for the para-iodination of a broad range of substituted N-phenylureas in high yields (65–96%). thieme-connect.com This protocol is advantageous due to its mild and neutral conditions. thieme-connect.com The introduction of an iodine atom is particularly useful as it can serve as a handle for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce more complex substituents. thieme-connect.com

Table 2: Regioselective para-Iodination of Substituted N-Phenylureas

| N-Phenylurea Substrate | Product | Yield (%) |

|---|---|---|

| N-phenylurea | N-(4-iodophenyl)urea | 95 |

| N-(4-methylphenyl)urea | N-(4-iodo-4'-methylphenyl)urea | 96 |

| N-(4-chlorophenyl)urea | N-(4-chloro-4'-iodophenyl)urea | 92 |

| N,N'-diphenylurea | N-(4-iodophenyl)-N'-phenylurea | 65 |

Adapted from a study on regioselective iodination. thieme-connect.com

C-H Arylation: Palladium-catalyzed direct C-H arylation is a powerful tool for forming carbon-carbon bonds. The urea group typically directs arylation to the ortho-position of the phenyl ring. acs.org However, studies have shown that the regioselectivity can be influenced by the aromaticity of the aryl substituent. For instance, while phenyl urea undergoes ortho-arylation, 2-naphthyl urea yields the meta-arylated product, indicating that aromaticity can be a controlling factor in the regioselectivity of C-H functionalization. acs.org This provides a potential strategy for accessing different isomers of arylated this compound derivatives.

Stereochemical Control in Derivative Synthesis

Introducing chirality into the this compound scaffold can lead to derivatives with specific three-dimensional structures, which is particularly important for biological applications. Stereochemical control can be achieved by using chiral starting materials or by employing stereoselective reactions.

Using Chiral Building Blocks: The most straightforward approach is to start with an enantiomerically pure amine or isocyanate. For example, if a chiral derivative of cyclopentylamine, such as (1R,2R)-2-aminocyclopentanol, were used in the condensation reaction with phenyl isocyanate, the resulting urea would possess defined stereocenters.

Asymmetric Catalysis: Asymmetric catalysis offers more sophisticated methods for controlling stereochemistry. While direct asymmetric synthesis of this compound is not widely reported, related transformations highlight the possibilities. For instance, chiral bifunctional thioureas have been used as organocatalysts in a variety of stereoselective reactions, such as Michael additions and aldol (B89426) reactions, to produce chiral molecules with high enantioselectivity. mdpi.com Similar catalytic systems could potentially be designed for the stereoselective functionalization of a pre-formed this compound or its precursors.

Furthermore, stereoselective syntheses of cyclic ureas, such as tetrahydropyrimidin-2(1H)-ones, have been achieved through methods like palladium-catalyzed asymmetric hydrogenation of pyrimidines or intramolecular allylic C-H amination. researchgate.net These strategies, which create chiral cyclic structures, demonstrate the potential for developing complex, stereochemically defined derivatives based on the urea core.

Investigation of Reaction Mechanisms in this compound Synthesis

Understanding the reaction mechanisms is key to optimizing synthetic routes and developing new methodologies.

The mechanism of the amine-isocyanate condensation is a well-established nucleophilic addition. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate. This is typically a concerted process, though a transient zwitterionic intermediate can be considered, leading to the formation of the stable urea linkage. The reaction is generally irreversible and driven by the formation of the strong C-N and C=O bonds of the urea.

For alternative synthetic routes , the mechanisms can be more complex. In the manganese-catalyzed dehydrogenative coupling of amines and methanol, the reaction is proposed to proceed through several steps. acs.org Initially, methanol is dehydrogenated to formaldehyde, which then reacts with an amine to form a formamide. The formamide, in turn, can act as an isocyanate surrogate, reacting with a second amine to form the urea. acs.org

In phosgene-free syntheses that utilize precursors like 3-substituted dioxazolones, these precursors generate isocyanate intermediates in situ. researchgate.net This avoids the direct handling of toxic isocyanates while still leveraging their reactivity for efficient urea formation. The base and solvent play a crucial role in promoting the formation and subsequent reaction of the isocyanate. researchgate.net

The mechanism of regioselective functionalization like C-H arylation is also an area of active research. In palladium-catalyzed reactions directed by the urea group, the reaction is thought to proceed through a concerted metalation-deprotonation pathway, forming a palladacycle intermediate. The regioselectivity (ortho vs. meta) is influenced by the stability of this intermediate, which can be affected by factors like the aromaticity of the aryl ring. acs.org

Advanced Analytical and Spectroscopic Characterization in Research

X-ray Crystallographic Analysis of N-Cyclopentyl-N'-phenylurea and Related Structures

X-ray crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org For this compound and related N,N'-disubstituted ureas, this analysis provides definitive data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound is not widely published, extensive studies on analogous N,N'-diaryl and N-alkyl-N'-aryl ureas provide a clear model of its expected solid-state conformation. nih.gov The urea (B33335) functional group exhibits restricted rotation due to the delocalization of nitrogen lone pairs into the carbonyl group, resulting in a partially planar structure. nih.gov In the solid state, N,N'-disubstituted ureas typically adopt a trans,trans conformation, which minimizes steric hindrance and optimizes hydrogen bonding networks. nih.gov The crystal structure of related compounds reveals that the two nitrogen atoms of the urea moiety adopt a geometry between trigonal and tetrahedral. nih.gov

Key structural parameters for the phenylurea core, as determined from crystallographic data of related compounds, are summarized below.

Table 1: Typical Crystallographic Parameters for the Phenylurea Core

| Parameter | Typical Value | Description |

|---|---|---|

| C=O Bond Length | ~1.24 Å | The length of the carbonyl double bond. |

| C-N Bond Length | ~1.37 Å | The length of the bonds between the carbonyl carbon and the nitrogen atoms, indicating partial double bond character. nih.gov |

| N-C(aryl) Bond Length | ~1.42 Å | The bond connecting the nitrogen to the phenyl ring. |

| N-C(alkyl) Bond Length | ~1.46 Å | The bond connecting the nitrogen to the alkyl group (cyclopentyl). |

| C-N-C Bond Angle | ~120-125° | The angle around the nitrogen atoms, reflecting their sp²-like hybridization. |

This interactive table summarizes typical bond lengths and angles derived from crystallographic studies of phenylurea derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the conformation of molecules like this compound in solution. nih.govdiva-portal.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the investigation of dynamic processes such as rotation around the C-N bonds. acs.orgauremn.org.br

For N,N'-disubstituted ureas, NMR studies confirm that the trans,trans conformation observed in the solid state is often the predominant isomer in solution as well. nih.gov The ¹H NMR spectrum is expected to show distinct signals for the N-H protons, the aromatic protons of the phenyl group, and the aliphatic protons of the cyclopentyl ring. The chemical shifts of the N-H protons are particularly sensitive to hydrogen bonding and solvent effects.

¹³C NMR spectroscopy is useful for confirming the carbon skeleton. asianpubs.org The carbonyl carbon exhibits a characteristic signal in the downfield region (150-160 ppm). Rotational barriers around the C-N bonds can be studied using variable temperature NMR experiments, where the coalescence of signals at higher temperatures indicates rapid rotation on the NMR timescale. acs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | N-H (phenyl side) | 8.0 - 9.0 | Broad singlet, position is solvent and concentration dependent. |

| ¹H | N-H (cyclopentyl side) | 6.0 - 7.0 | Broad singlet or doublet (if coupled to adjacent CH). |

| ¹H | Phenyl (C₆H₅) | 7.0 - 7.6 | Multiplet signals for ortho, meta, and para protons. |

| ¹H | Cyclopentyl (CH-N) | 3.8 - 4.2 | Multiplet, alpha to the nitrogen. |

| ¹H | Cyclopentyl (CH₂) | 1.4 - 2.0 | Multiplet signals for the remaining cyclopentyl protons. |

| ¹³C | Carbonyl (C=O) | 154 - 158 | |

| ¹³C | Phenyl (C-N) | 138 - 142 | |

| ¹³C | Phenyl (CH) | 118 - 130 | |

| ¹³C | Cyclopentyl (C-N) | 50 - 55 |

This interactive table presents the expected chemical shift ranges for the different nuclei in this compound based on data from analogous structures.

Mass Spectrometry (MS) for Elucidating Fragmentation Pathways and Metabolites

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. uni-saarland.de For phenylurea derivatives, techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used, often coupled with liquid chromatography (LC-MS). nih.govdeepdyve.comrsc.org

Upon ionization, this compound (Molecular Weight: 204.28 g/mol ) would form a molecular ion [M]+• or a protonated molecule [M+H]+. The subsequent fragmentation is predictable and provides structural confirmation. Common fragmentation pathways for phenylureas involve cleavage of the bonds adjacent to the carbonyl group. acs.orgugto.mx

Key expected fragmentation pathways include:

Alpha-cleavage: Scission of the N-cyclopentyl bond to generate a stable radical and a cation.

McLafferty-type rearrangement: Hydrogen transfer from the cyclopentyl ring to the carbonyl oxygen followed by cleavage, leading to the formation of aniline (B41778) and cyclopentyl isocyanate radical cations or related fragments.

Cleavage of the N-phenyl bond: Leading to the formation of a phenyl cation or related fragments.

Loss of neutral molecules: Such as cyclopentylamine (B150401) or aniline.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 205 | [C₁₂H₁₆N₂O + H]⁺ | Protonated molecular ion [M+H]⁺ |

| 120 | [C₆H₅NCO + H]⁺ | Phenyl isocyanate fragment (protonated) |

| 94 | [C₆H₅NH₂ + H]⁺ | Aniline fragment (protonated) |

| 93 | [C₆H₅NH]⁺ | Phenylamino fragment |

This interactive table lists the predicted mass-to-charge ratios and corresponding fragment structures for this compound. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comcigrjournal.org These methods are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

The IR and Raman spectra of this compound are dominated by characteristic vibrations of the urea and substituent moieties. tandfonline.comresearchgate.net

N-H Stretching: Strong, broad bands typically appear in the IR spectrum between 3200 and 3400 cm⁻¹, corresponding to the stretching vibrations of the two N-H groups. The position and shape of these bands are sensitive to hydrogen bonding.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentyl group appear just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A very strong absorption in the IR spectrum, typically around 1630-1660 cm⁻¹, is characteristic of the carbonyl group in the urea linkage. tandfonline.com This band is often strong in the Raman spectrum as well.

N-H Bending and C-N Stretching (Amide II and III bands): These coupled vibrations occur in the fingerprint region (1500-1600 cm⁻¹ and 1200-1400 cm⁻¹, respectively) and are useful for conformational analysis.

Ring Vibrations: Phenyl ring breathing modes appear in the Raman spectrum and are useful for confirming the aromatic substituent.

Table 4: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Intensity |

|---|---|---|---|

| 3200 - 3400 | N-H Stretch | IR | Strong, Broad |

| 3000 - 3100 | Aromatic C-H Stretch | IR, Raman | Medium-Weak |

| 2850 - 2980 | Aliphatic C-H Stretch | IR, Raman | Medium-Strong |

| 1630 - 1660 | C=O Stretch (Amide I) | IR, Raman | Very Strong |

| 1540 - 1580 | N-H Bend / C-N Stretch (Amide II) | IR | Strong |

| 1230 - 1350 | C-N Stretch / N-H Bend (Amide III) | IR, Raman | Medium |

This interactive table summarizes the key vibrational bands and their expected spectral regions for this compound. tandfonline.comresearchgate.netamericanpharmaceuticalreview.com

Chromatographic Method Development for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds like this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of phenylurea compounds due to their polarity and potential thermal instability. chromatographyonline.comagriculturejournals.cz Reversed-phase HPLC is most commonly employed for purity assessment.

A typical HPLC method would involve:

Column: A C18 (octadecylsilane) stationary phase is standard for separating moderately polar compounds. nih.gov

Mobile Phase: A gradient mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol (B129727), is used. nih.gov A small amount of acid, like formic acid, may be added to improve peak shape.

Detection: UV detection is highly effective, as the phenyl group provides strong chromophores. A diode-array detector (DAD) can be used to acquire full UV spectra, aiding in peak identification and purity analysis. nih.gov

Purity Analysis: The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The purity of final compounds is often expected to be ≥ 95%. nih.gov

Table 5: Example HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

This interactive table outlines a standard reversed-phase HPLC method for analyzing this compound. nih.gov

Gas Chromatography (GC) is less commonly used for intact phenylurea analysis because these compounds often have low volatility and can degrade at the high temperatures required in the GC injector and column. chromatographyonline.comagriculturejournals.cz

To overcome this, derivatization is typically necessary to increase volatility and thermal stability. This involves converting the polar N-H groups into less polar, more volatile derivatives. Common derivatization reactions include alkylation or acylation. However, for simple purity checks where method development is feasible, a direct analysis on a high-temperature, inert column might be possible. A patent for a related compound, N,N'-bis(3-dimethylaminopropyl)urea, notes the use of GC to confirm purity greater than 98%. google.com This suggests that with appropriate conditions, GC can be a viable, though more challenging, technique.

Table 6: Potential GC Method Parameters (with Derivatization)

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms or similar (low-polarity, high-temp) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C (pulsed splitless) |

| Oven Program | 100 °C (1 min hold), ramp to 300 °C at 15 °C/min |

This interactive table suggests potential parameters for a GC-based analysis, highlighting the likely need for a derivatization step.

Integration of Analytical Techniques for Comprehensive Structural Characterization

The definitive structural elucidation of this compound is not reliant on a single analytical method, but rather on the synergistic integration of multiple spectroscopic and spectrometric techniques. This comprehensive approach ensures an unambiguous assignment of the molecular structure, differentiating it from potential isomers and impurities. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, which, when combined, offers a complete and detailed picture of the compound's atomic connectivity and functional groups. humanjournals.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the phenyl ring, the cyclopentyl ring, and the two N-H protons of the urea linkage. The protons on the phenyl group typically appear in the aromatic region (δ 7.0-7.5 ppm). The methine proton of the cyclopentyl group attached to the nitrogen will be deshielded and appear as a multiplet. The methylene (B1212753) protons of the cyclopentyl ring will appear as multiplets in the aliphatic region. humanjournals.comjuniperpublishers.com The two N-H protons are expected to produce distinct signals, often observed as broad singlets, whose chemical shifts can be sensitive to solvent and concentration. humanjournals.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the urea group is highly characteristic and appears significantly downfield (e.g., ~155 ppm). juniperpublishers.com The carbons of the phenyl ring would produce signals in the aromatic region (~120-140 ppm), while the cyclopentyl carbons would be found in the aliphatic region (~24-55 ppm). juniperpublishers.com

The integration of these NMR techniques provides a robust confirmation of the N-cyclopentyl and N'-phenyl substitutions on the urea core.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum provides clear evidence for the key functional groups.

Key expected absorption bands include:

N-H Stretching: Two distinct bands are typically observed for the two N-H groups of the urea moiety in the region of 3200-3400 cm⁻¹.

C=O Stretching: A strong absorption band characteristic of the urea carbonyl group is expected around 1640–1680 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentyl group appear just below 3000 cm⁻¹. humanjournals.comjuniperpublishers.com

Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bonds within the phenyl ring. nih.gov

N-H Bending: The bending vibration for the N-H groups typically appears around 1550 cm⁻¹.

These characteristic absorptions confirm the presence of the urea linkage, the phenyl group, and the cyclopentyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. humanjournals.com For this compound (C₁₂H₁₆N₂O), the expected exact mass would be calculated. The mass spectrum would show a prominent molecular ion peak [M]⁺ or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular peak [M+H]⁺. rsc.org Fragmentation patterns observed in the mass spectrum (MS/MS) would further corroborate the structure, showing losses of fragments corresponding to the cyclopentyl and phenylurea moieties.

Interactive Data Tables

Table 1: Expected ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.50 | Multiplet | 5H | Aromatic protons (Phenyl group) |

| ~ 6.50 - 7.00 | Broad Singlet | 1H | N'-H -Phenyl |

| ~ 5.90 - 6.20 | Broad Singlet/Doublet | 1H | H -N-Cyclopentyl |

| ~ 3.90 - 4.10 | Multiplet | 1H | N-CH (Cyclopentyl) |

| ~ 1.40 - 2.00 | Multiplet | 8H | -CH₂ - (Cyclopentyl) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is inferred from related structures. humanjournals.comjuniperpublishers.com

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~ 155.0 | Urea C =O |

| ~ 139.0 | Quaternary aromatic carbon (C-N) |

| ~ 129.0 | C H (para-phenyl) |

| ~ 122.0 | C H (ortho-phenyl) |

| ~ 119.0 | C H (meta-phenyl) |

| ~ 54.0 | C H-N (Cyclopentyl) |

| ~ 30.0 | C H₂ (Cyclopentyl, C2/C5) |

| ~ 24.0 | C H₂ (Cyclopentyl, C3/C4) |

Note: Chemical shifts are approximate and based on data from analogous compounds. juniperpublishers.com

Table 3: Expected Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3350 | Medium-Strong | N-H Stretching |

| ~ 3050 | Medium | Aromatic C-H Stretching |

| ~ 2960, 2870 | Strong | Aliphatic C-H Stretching (Cyclopentyl) |

| ~ 1650 | Strong | C=O Stretching (Urea) |

| ~ 1595, 1490 | Medium-Strong | Aromatic C=C Bending |

| ~ 1550 | Strong | N-H Bending |

| ~ 1240 | Strong | C-N Stretching |

Note: Positions are approximate. Data is inferred from characteristic functional group frequencies for phenylureas and cyclopentyl amides. humanjournals.comjuniperpublishers.comnih.gov

By integrating the data from NMR, IR, and MS, a chemist can confidently confirm the identity and structure of this compound. NMR establishes the carbon-hydrogen framework and connectivity, IR identifies the essential functional groups, and MS confirms the molecular weight and elemental formula. This multi-faceted analytical approach is the standard in modern chemical research for the rigorous characterization of synthesized compounds. researchgate.net

Biological Activity and Mechanistic Elucidation Studies Excluding Clinical Human Data

Antifungal Properties and Efficacy against Plant Pathogens

N-cyclopentyl-N'-phenylurea, a member of the phenylurea class of compounds, demonstrates significant antifungal properties, particularly against specific plant pathogens. ebi.ac.uk Its development as a fungicide, known by the common name Pencycuron (B1679227), has been targeted to control diseases caused by Rhizoctonia solani and Pellicularia species. ebi.ac.ukherts.ac.uk It functions as a non-systemic, protective contact fungicide. herts.ac.uk

Pencycuron exhibits a high degree of specificity against the plant pathogen Rhizoctonia solani, which is responsible for diseases like sheath blight in rice and black scurf on potatoes. researchgate.net It is also effective against diseases caused by Pellicularia spp. ebi.ac.ukherts.ac.uk Research has shown that pencycuron effectively inhibits the mycelial growth of sensitive strains of R. solani. researchgate.net Studies have also evaluated its efficacy in controlling Rhizoctonia root rot in wheat, demonstrating its potential for broader agricultural applications. ebi.ac.uk Interestingly, while effective against binucleate Rhizoctonia, R. oryzae, and R. solani, its inhibitory action can vary even within the same anastomosis groups (AGs) of R. solani, with some isolates showing less sensitivity. ebi.ac.ukresearchgate.net

The compound has been shown to reduce Rhizoctonia root rot and, to a lesser extent, take-all disease caused by Gaeumannomyces graminis var. tritici in greenhouse trials. ebi.ac.uk A notable finding is that pencycuron seed treatments can protect plants against a mixed infection of Rhizoctonia root rot and take-all. ebi.ac.uk Furthermore, it does not negatively impact seedling emergence or the colonization of the rhizosphere by beneficial biocontrol bacteria like Pseudomonas fluorescens. ebi.ac.uk In fact, combining pencycuron with such biocontrol agents has been shown to be more effective in disease control than either treatment alone. ebi.ac.uk

Table 1: Antifungal Efficacy of this compound (Pencycuron)

| Target Pathogen | Disease | Efficacy | Notes |

|---|---|---|---|

| Rhizoctonia solani | Rhizoctonia root rot, Sheath blight, Black scurf | High specific activity, inhibits mycelial growth ebi.ac.ukresearchgate.net | Sensitivity can vary among isolates researchgate.net |

| Pellicularia spp. | Various plant diseases | Effective control ebi.ac.ukherts.ac.uk | A primary target for the fungicide ebi.ac.ukherts.ac.uk |

| Gaeumannomyces graminis var. tritici | Take-all disease | Slight reduction in disease ebi.ac.uk | Also shows in vitro inhibition ebi.ac.uk |

| Pythium spp. | Damping-off, root rot | Not inhibited in vitro ebi.ac.uk | Shows target specificity ebi.ac.uk |

The primary mode of action for this compound is the inhibition of mitosis and cell division in susceptible fungi. herts.ac.uk It specifically targets the process of mycelial growth by blocking cell division. researchgate.net This disruption occurs through the destruction of the microtubule cytoskeleton during mitosis, a critical phase of the cell cycle where the cell's duplicated genetic material is separated into two identical daughter cells. researchgate.netoxinst.com The proper functioning of microtubules is essential for the formation of the mitotic spindle, which orchestrates chromosome segregation. oxinst.com By interfering with this process, pencycuron prevents the fungus from proliferating, thereby controlling the infection. researchgate.net This targeted action on mitosis distinguishes it from other fungicides that might, for example, inhibit mitochondrial respiration. researchgate.net

Impact on Plant Physiological Processes and Growth Regulation

Beyond its direct antifungal effects, research indicates that phenylurea derivatives can influence plant physiology, exhibiting cytokinin-like activity and potentially aiding in stress mitigation.

Phenylurea compounds are recognized as a class of synthetic cytokinins, which are plant hormones that promote cell division and have roles in various growth and developmental processes. semanticscholar.org Compounds like thidiazuron, another phenylurea derivative, have been shown to be highly active in promoting callus growth and organogenesis in plant tissue culture, sometimes exceeding the activity of natural adenine-type cytokinins. semanticscholar.orgpsu.edu This high activity is partly attributed to their stability, as they are not degraded by the cytokinin oxidase enzymes that break down natural cytokinins. semanticscholar.org

Abiotic stresses, such as drought, salinity, and extreme temperatures, are major factors limiting agricultural productivity. frontiersin.orgnih.govjournalijecc.com Plant growth regulators, including cytokinins, play a role in how plants respond to and tolerate these stresses. nih.govmdpi.com Cytokinin-active phenylureas can enhance a plant's tolerance to environmental adversity. psu.edu For instance, cytokinins are known to delay senescence (the aging process in plants) and can help maintain chlorophyll (B73375) levels and photosynthetic activity under stress. nih.gov

Hormopriming with cytokinin analogs has been shown to alleviate the negative impacts of salt and osmotic stress on plant growth. nih.govnih.gov The application of these compounds can lead to improved growth regulation and enhanced anti-stress activity. nih.govtheses.cz While direct evidence for this compound in large-scale abiotic stress mitigation is emerging, its cytokinin-like properties suggest a plausible role in helping plants cope with unfavorable environmental conditions. msu.edu

Biochemical Target Identification and Enzyme Inhibition Studies

The primary biochemical mechanism of this compound is well-established as the disruption of the microtubule cytoskeleton, which leads to the inhibition of mitosis. researchgate.net This action prevents the proper segregation of chromosomes during cell division, ultimately arresting fungal growth. researchgate.netoist.jp

While the principal target is mitosis, the broader class of phenylurea derivatives has been studied for various enzyme interactions. evitachem.com However, specific studies identifying other direct enzyme targets for this compound are limited in the public domain. The specificity of pencycuron for R. solani suggests a highly targeted interaction, likely with a specific protein involved in microtubule assembly or stability within this fungal species. researchgate.net Unlike some other fungicides, its mechanism is not based on the inhibition of respiratory enzymes like those in the cytochrome b complex. researchgate.net Further research is needed to pinpoint the exact binding site and elucidate the full spectrum of its biochemical interactions beyond the well-documented effect on fungal cell division. nih.govmdpi.com

Table 2: Summary of Mechanistic Actions

| Mechanism Category | Specific Action of this compound | Broader Phenylurea Class Effects |

|---|---|---|

| Antifungal Action | Inhibition of mitosis and cell division herts.ac.uk | Varies by specific compound |

| Molecular Target | Destruction of microtubule cytoskeleton during mitosis researchgate.net | Potential for various enzyme interactions researchgate.net |

| Plant Growth Regulation | Implied cytokinin-like activity | Known to promote callus growth and organogenesis semanticscholar.orgpsu.edu |

| Stress Mitigation | Potential for abiotic stress tolerance msu.edu | Can delay senescence and alleviate salt/osmotic stress nih.govnih.gov |

Analysis of Interactions with Specific Enzymes (e.g., Acyl-CoA:cholesterol O-acyltransferase (ACAT), Indoleamine 2,3-dioxygenase 1 (IDO1) in related phenylureas)

Acyl-CoA:cholesterol O-acyltransferase (ACAT) Inhibition:

The phenylurea moiety is a key structural feature in a class of compounds investigated as inhibitors of Acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol esterification. Research into a series of N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas identified potent ACAT inhibitors. nih.gov In these studies, the parent unsubstituted compound was highly potent, and modifications to the N'-phenyl ring were systematically evaluated to improve pharmacokinetic properties. nih.gov

Substitutions at the ortho, meta, or para positions of the phenyl ring generally led to inhibitors with only a slight reduction in in-vitro potency compared to the unsubstituted compound. nih.gov However, the introduction of polar groups, such as a carboxyl group, was found to significantly diminish the in-vitro activity, suggesting that polar-ionic interactions are not favorable for enzyme inhibition in this series. nih.gov Bulky substituents in the para position also tended to decrease ACAT inhibitory activity. nih.gov

Table 1: SAR of N'-Phenyl Ring Substitution in Phenylurea-based ACAT Inhibitors Data synthesized from textual descriptions in referenced source.

| Substitution on N'-Phenyl Ring | Effect on In-Vitro ACAT Inhibition | Reference |

| Unsubstituted | High Potency | nih.gov |

| Ortho, Meta, or Para Substitution | Slight Decrease in Potency | nih.gov |

| Bulky Para Groups | Decreased Potency | nih.gov |

| Polar Groups (e.g., Carboxyl) | Significantly Decreased Potency | nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition:

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that is a significant target in cancer immunotherapy due to its role in tryptophan metabolism, which can suppress the immune response. mdpi.comnih.gov Phenylurea derivatives have been designed and synthesized as potential IDO1 inhibitors. mdpi.comnih.gov Several compounds from this class have demonstrated potent inhibitory activity against IDO1, with IC50 values in the sub-micromolar range, and have shown selectivity for IDO1 over the related enzyme tryptophan 2,3-dioxygenase (TDO). mdpi.comnih.govresearchgate.net

For example, specific phenylurea derivatives have shown potent IDO1 inhibition, highlighting the suitability of this chemical scaffold for targeting the enzyme. mdpi.comnih.gov

Table 2: IDO1 Inhibitory Activity of Selected Phenylurea Derivatives

| Compound | IDO1 IC50 (µM) | Reference |

| i12 | 0.1-0.6 | mdpi.com |

| i23 | 0.1-0.6 | mdpi.com |

| i24 | 0.1-0.6 | mdpi.com |

Molecular docking studies have also been used to predict the binding mode of these phenylurea compounds within the active site of the IDO1 enzyme. mdpi.comnih.gov

Receptor Binding and Allosteric Modulation Studies (e.g., Cannabinoid CB1 Receptor for related diarylureas)

The diarylurea structure, closely related to this compound, is characteristic of a class of allosteric modulators of the cannabinoid CB1 receptor. acs.orgnih.gov These compounds represent an alternative approach to modulating the CB1 receptor compared to traditional orthosteric ligands. nih.gov

These diarylureas act as negative allosteric modulators (NAMs). nih.govacs.org This is evidenced by their ability to dose-dependently enhance the binding of a radiolabeled CB1 agonist, such as [³H]CP55,940, while simultaneously reducing the maximal effect (Emax) of the agonist in functional assays like calcium mobilization. nih.govacs.org

A key structure-activity relationship study on a diarylurea series involved modifications at the nitrogen atom, including the synthesis of a cyclopentyl analog. acs.org The investigation into N-monoalkyl substitutions revealed that the potency was influenced by the size of the substituent. The N-butyl analog demonstrated the highest potency in the series, while the cyclopentyl analog showed a potency similar to that of the pentyl analog. acs.org This suggests that the binding pocket has a limited space for the size of this substituent. acs.org

Table 3: In-Vitro Activity of Diarylurea Analogs at the CB1 Receptor Data extracted from referenced source.

| Analog | Substitution on Nitrogen | IC50 (nM) | Reference |

| 17 | Propyl | 311 | acs.org |

| 18 | Butyl | 93 | acs.org |

| 19 | Pentyl | 148 | acs.org |

| 21 | Cyclopentyl | 155 | acs.org |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

SAR and QSAR studies are fundamental in medicinal chemistry for optimizing lead compounds. For the this compound core, these analyses provide insights into how chemical modifications influence biological activity.

Systematic Modification of this compound Core for Activity Modulation

Systematic modifications of the core phenylurea structure have been explored to modulate activity against various biological targets.

Modification of the N-substituent: As discussed in the context of CB1 receptor modulation, the group attached to one of the urea (B33335) nitrogens (the cyclopentyl group in the title compound) is critical for activity. Studies on related diarylureas show that varying the size and nature of this substituent directly impacts potency. acs.org For instance, in one series, potency first increased and then decreased as the length of an N-alkyl substituent was elongated, with the N-butyl group being optimal. acs.org The finding that the cyclopentyl group conferred similar potency to a pentyl group provides a specific data point for the influence of a cyclic substituent at this position. acs.org

Modification of the N'-phenyl substituent: Research on ACAT inhibitors based on a N'-[(1-phenylcyclopentyl)methyl]urea scaffold demonstrated the effects of substitution on the N'-phenyl ring. nih.gov The goal of these modifications was often to enhance properties like absorption. nih.gov While many substitutions were tolerated with only a minor loss in in-vitro potency, the introduction of polar functionalities was detrimental to activity, indicating a preference for more lipophilic groups at this position for enzyme interaction. nih.gov

Modification of the Core Scaffold: The versatility of the phenylurea scaffold is shown by its incorporation into more complex structures. For example, linking the phenylurea moiety to a 4-phenylimidazole (B135205) group was a strategy used to develop novel ACAT inhibitors. acs.org This highlights that the core can serve as a foundational block for building molecules with desired biological activities.

Computational Modeling for Activity Prediction

Computational modeling, particularly QSAR, is a powerful tool for predicting the biological activity of chemical compounds and guiding the design of new, more potent analogues. mdpi.comresearchgate.net The general principle of QSAR is to develop a mathematical model that correlates variations in the chemical structure of a series of compounds with variations in their measured biological activity. nih.govresearchgate.net

The process typically involves:

Generating 3D structures of the molecules and optimizing their geometries.

Calculating a wide range of molecular descriptors that quantify various physicochemical properties (e.g., steric, electronic, hydrophobic, topological).

Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), to select the most relevant descriptors and build a predictive equation. nih.govresearchgate.net

While a specific QSAR model exclusively for this compound was not identified in the surveyed literature, this methodology is widely applied to related compound classes. For example, QSAR models have been successfully developed for N-hydroxy-alpha-phenylsulfonylacetamide derivatives to understand their inhibitory activity against matrix metalloproteinases. nih.gov In that study, 2D autocorrelation descriptors were used, and both linear (MLR) and nonlinear (Bayesian-regularized genetic neural network) models were built to predict activity and selectivity. nih.gov Such models can reveal the key atomic properties and molecular features that are important for a ligand to interact with the active site of a target protein. nih.gov

In addition to QSAR, molecular docking is another computational technique used to predict the preferred binding orientation of a molecule to its target. mdpi.comnih.gov This was employed in the study of phenylurea-based IDO1 inhibitors to visualize how the compounds fit within the enzyme's active site, providing a structural hypothesis for their inhibitory mechanism. mdpi.comnih.gov These computational approaches are invaluable for rational drug design, allowing for the prioritization of compounds for synthesis and testing. researchgate.net

Computational and Theoretical Investigations of N Cyclopentyl N Phenylurea

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into molecular geometry, stability, and reactivity. For N-cyclopentyl-N'-phenylurea, a comprehensive analysis using these techniques would be crucial in elucidating its chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. nih.govnih.gov It is widely employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which correspond to the minimum energy conformation of a molecule. nih.gov

A DFT analysis of this compound would involve the selection of an appropriate functional and basis set to solve the Kohn-Sham equations. nih.gov The resulting optimized geometry would provide precise data on the spatial arrangement of the atoms. For instance, it would detail the planarity of the urea (B33335) bridge, the orientation of the phenyl group relative to the urea moiety, and the conformation of the cyclopentyl ring. This information is critical for understanding the molecule's steric and electronic properties.

Furthermore, DFT calculations can be used to assess the thermodynamic stability of this compound. By calculating parameters such as the total electronic energy and the Gibbs free energy of formation, one can infer the relative stability of different potential conformers.

Interactive Table: Hypothetical DFT-Calculated Geometrical Parameters for this compound

Since specific experimental or calculated data for this compound is not available, the following table is a hypothetical representation of the kind of data a DFT study would provide. The values are illustrative and based on general knowledge of similar molecular structures.

| Parameter | Atoms Involved | Hypothetical Value |

| Bond Lengths (Å) | ||

| C=O (carbonyl) | 1.25 | |

| C-N (urea-phenyl) | 1.40 | |

| C-N (urea-cyclopentyl) | 1.38 | |

| C-C (phenyl ring avg.) | 1.39 | |

| C-C (cyclopentyl avg.) | 1.54 | |

| Bond Angles (°) ** | ||

| N-C-N (urea) | 118 | |

| O=C-N (urea) | 121 | |

| C-N-C (phenyl-N-urea) | 125 | |

| C-N-C (cyclopentyl-N-urea) | 123 | |

| Dihedral Angles (°) ** | ||

| Phenyl-N-C=O | 30 | |

| Cyclopentyl-N-C=O | 15 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for describing chemical reactivity. mdpi.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. mdpi.com

The energy of the HOMO is related to the ionization potential, representing the ease with which an electron can be removed from the molecule. Conversely, the energy of the LUMO is related to the electron affinity, indicating the ability of the molecule to accept an electron. mdpi.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.comsemanticscholar.org A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. mdpi.com

For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals across the molecule. It is anticipated that the HOMO would be localized on the electron-rich phenyl ring and the urea linkage, while the LUMO might be distributed over the carbonyl group and the phenyl ring. The calculated energy gap would provide a quantitative measure of its reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution around a molecule, indicating regions of positive and negative electrostatic potential.

Red-colored regions on an MEP map denote areas of negative potential, which are rich in electrons and thus susceptible to electrophilic attack. These regions are typically associated with lone pairs of heteroatoms like oxygen and nitrogen. Blue-colored regions indicate areas of positive potential, which are electron-deficient and prone to nucleophilic attack. Green regions represent areas of neutral potential.

For this compound, an MEP analysis would likely show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for electrophilic interactions. The nitrogen atoms of the urea bridge would also exhibit negative potential. Conversely, the hydrogen atoms attached to the nitrogen atoms would be expected to show positive potential, indicating their susceptibility to nucleophilic attack. The MEP map can thus guide the understanding of intermolecular interactions and the prediction of how the molecule will interact with other chemical species.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. These methods are instrumental in drug discovery and development for understanding binding mechanisms and predicting binding affinities.

Binding Mode Prediction for Biological Targets

Molecular docking predicts the preferred orientation of a ligand when it binds to a target molecule to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to rank them based on their predicted binding affinity.

For this compound, molecular docking studies would be essential to identify its potential biological targets and to understand the key interactions that stabilize the ligand-target complex. The docking results would reveal the specific amino acid residues in the binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the carbonyl oxygen of the urea moiety could act as a hydrogen bond acceptor, while the phenyl and cyclopentyl groups could engage in hydrophobic interactions.

Conformational Landscape Exploration

The biological activity of a molecule is often dependent on its three-dimensional conformation. Molecular dynamics simulations can be used to explore the conformational landscape of a molecule by simulating the movements of its atoms over time. This provides insights into the flexibility of the molecule and the relative energies of its different conformers.

An MD simulation of this compound would reveal the dynamic behavior of the molecule in a simulated biological environment, such as in solution. It would allow for the exploration of the rotational freedom around the C-N bonds of the urea linkage and the puckering of the cyclopentyl ring. Understanding the accessible conformations and their relative stabilities is crucial for predicting which conformation is most likely to be biologically active.

Reaction Mechanism Prediction and Energy Barrier Calculations

Computational chemistry provides powerful tools to elucidate the reaction mechanisms of chemical transformations, offering insights into transition states, intermediates, and the associated energy barriers that govern the reaction kinetics. For the synthesis of this compound, which typically involves the reaction of phenyl isocyanate with cyclopentylamine (B150401), computational studies on analogous urethane (B1682113) and urea formation reactions can provide a detailed mechanistic picture.

Theoretical investigations into the reaction between isocyanates and alcohols or amines have been conducted using Density Functional Theory (DFT) and other ab initio methods. These studies often explore both uncatalyzed and catalyzed pathways. The uncatalyzed reaction between an isocyanate and an amine is generally believed to proceed through a concerted or a two-step mechanism.

In the concerted mechanism, the nucleophilic attack of the amine nitrogen on the isocyanate carbonyl carbon and the simultaneous transfer of a proton from the amine to the isocyanate nitrogen occur through a single four-membered ring transition state. However, computational studies on similar systems, such as the reaction of phenyl isocyanate with alcohols, have suggested that a two-step mechanism involving a zwitterionic intermediate might be more favorable in some cases. The calculated activation energy for the uncatalyzed reaction of phenyl isocyanate with butan-1-ol has been reported to be around 119.1 kJ/mol. mdpi.com

The presence of a catalyst, such as a tertiary amine, can significantly alter the reaction pathway and lower the activation energy. Computational models of amine-catalyzed urethane formation have shown that the catalyst can activate the alcohol (or amine in the case of urea synthesis) through hydrogen bonding, making it a more potent nucleophile. Alternatively, the catalyst can directly interact with the isocyanate. For the reaction of phenyl isocyanate and butan-1-ol, measured activation energies in the presence of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) were found to be as low as 18.1 ± 0.7 kJ/mol. mdpi.com

A proposed general reaction mechanism for the formation of this compound, based on computational studies of analogous systems, would likely involve the formation of a reactant complex, followed by a transition state leading to an intermediate, and finally the product complex. The calculated energy profile for the reaction of phenyl isocyanate with methanol (B129727) provides a useful reference for the expected energy changes during the formation of a urea bond. mdpi.com

| Species | Description | Calculated Relative Energy (ΔE₀) (kJ/mol) |

|---|---|---|

| Reactants | Phenyl Isocyanate + Methanol | 0.00 |

| Reactant Complex (RC) | Initial association of reactants | -23.51 |

| Transition State (TS) | Highest energy point along the reaction coordinate | +119.10 |

| Product Complex (PC) | Association of product molecules | -104.54 |

| Product | Methyl N-phenylcarbamate | -86.89 |

Computational Approaches for Structure-Property and Structure-Activity Prediction

Computational methods are extensively used to predict the physicochemical properties and biological activities of molecules like this compound, thereby guiding the design of new compounds with desired characteristics. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two of the most prominent computational approaches in this domain.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors (numerical representations of molecular properties) with the observed activity. Various statistical and machine learning methods are employed to build QSAR models.

For phenylurea herbicides, 2D-QSAR models have been developed using multiple linear regression (MLR) and machine learning methods like random forest (RF). nih.gov These models use descriptors related to spatial structure, electronic properties, and hydrophobicity to predict the environmental risk of these compounds. nih.gov For instance, a study on phenylurea herbicides reported an RF model with a high correlation coefficient (R² = 0.90) for predicting their hazardous concentration. nih.gov Another study on the antibody recognition of phenylurea herbicides found that hydrophobicity (log P) was a key impact factor. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional arrangement of atoms. These methods generate 3D fields around the molecules to represent steric and electrostatic properties, which are then correlated with biological activity. Such models can provide visual representations of regions where modifications to the molecular structure would likely enhance or diminish activity.

Molecular Docking is another powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design and toxicology, molecular docking is often used to predict the binding mode of a small molecule ligand (like this compound) to the active site of a target protein.

For example, molecular docking studies have been employed to investigate the binding of phenylurea derivatives to enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.govfrontiersin.org These studies can predict key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues, providing insights into the mechanism of action and guiding the design of more potent inhibitors. nih.gov Docking scores, which estimate the binding affinity, can be used to rank potential drug candidates. A study on N,N-diphenylurea derivatives as IDO1 inhibitors reported docking scores for various compounds, helping to rationalize their observed inhibitory activities. frontiersin.org

A systematic computational study on N-aryl (phenyl and pyridyl)-N'-cyclopentyl ureas has also been conducted to understand their conformational preferences using methods like Well-Tempered Metadynamics at a semi-empirical level, with further refinement using DFT. researchgate.net Such studies are crucial for understanding how the molecule's shape influences its interaction with biological targets.

| Computational Method | Target Property/Activity | Key Findings/Descriptors | Reference |

|---|---|---|---|

| 2D-QSAR (MLR and RF) | Herbicidal activity (environmental risk) | Spatial, electronic, and hydrophobicity descriptors are key. RF model showed R² = 0.90. | nih.gov |

| 2D-QSAR (Hansch equation) and HQSAR | Antibody recognition of phenylurea herbicides | Hydrophobicity (log P) and lowest unoccupied molecular orbital energy (E(LUMO)) are important. | nih.gov |

| Molecular Docking | Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) | Prediction of binding modes and key hydrogen bond interactions with Ala-264 and His-346. | nih.gov |

| Molecular Docking | Inhibition of Penicillin-Binding Protein 4 (PBP4) | Guided the synthesis of analogues with enhanced binding and activity. | nih.gov |

| Well-Tempered Metadynamics and DFT | Conformational analysis of N-aryl-N'-cyclopentyl ureas | Methylation pattern significantly affects conformational preference. | researchgate.net |

Environmental Fate, Degradation, and Ecotoxicological Research Excluding Human Toxicity

Environmental Persistence and Degradation Pathways of N-Cyclopentyl-N'-phenylurea and its Analogues

The persistence of a chemical in the environment is a critical factor in determining its potential for long-term impact. For phenylurea compounds, persistence is influenced by their susceptibility to hydrolysis, photolysis, and microbial degradation.

Phenylurea herbicides are generally considered to be stable to chemical hydrolysis under typical environmental pH conditions (pH 4-10) oup.com. However, the rate of hydrolysis can be influenced by temperature and pH researchgate.net. Under strongly acidic or alkaline conditions, the hydrolysis of the urea (B33335) bond can be accelerated.

The hydrolysis of phenylureas can proceed through different mechanisms depending on the pH. At low pH, a specific acid-general base catalysis can occur, while at high pH, a specific basic-general acid catalysis is more likely researchgate.net. The initial product of hydrolysis is often the formation of a phenylisocyanate intermediate researchgate.net.

Table 1: Hydrolysis of Phenylurea Herbicides under Different pH Conditions

| Compound | pH Condition | Half-life (t1/2) | Reference |

|---|---|---|---|

| Diuron | Neutral (pH 5-9) | Stable, generally persistent with a half-life of 320-330 days in soil | researchgate.net |

| General Phenylureas | pH < 3 or > 12 | Breakdown of the zwitterion intermediate is rate-determining | researchgate.net |

| Hindered Aromatic Ureas | pH 3 to 11 | Identical hydrolysis kinetics across this range | illinois.edu |

Photolysis, or the breakdown of compounds by light, can be a significant degradation pathway for phenylurea herbicides, particularly in surface waters and on soil surfaces oup.com. Photochemical degradation can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved organic matter nih.gov.

The main photochemical transformation pathways for phenylurea herbicides involve reactions with hydroxyl radicals (•OH) and the triplet states of chromophoric dissolved organic matter (³CDOM*) nih.gov. These reactions can lead to a variety of degradation products through processes such as hydroxylation of the aromatic ring, dealkylation of the urea nitrogen, and cleavage of the urea bridge. For instance, the phototransformation of metoxuron (B1676524) in aqueous solution leads to several degradation products acs.org.

For this compound, it is anticipated that similar photolytic pathways would be relevant. The cyclopentyl group may also be susceptible to photo-oxidation. The specific degradation products would depend on the environmental conditions, such as the intensity of sunlight and the presence of photosensitizers.

Microbial degradation is the primary mechanism for the breakdown of phenylurea herbicides in soil and water systems fao.orgnih.gov. A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade these compounds nih.govresearchgate.net.

The initial and rate-limiting step in the microbial degradation of many N,N-disubstituted phenylurea herbicides is often N-dealkylation oup.comgeus.dk. This is followed by hydrolysis of the urea linkage to form the corresponding aniline (B41778) derivative oup.com. For example, the degradation of isoproturon (B30282) can proceed through sequential N-demethylation oup.com.

Several bacterial strains capable of degrading phenylurea herbicides have been isolated, including species of Arthrobacter and Sphingomonas oup.com. Some bacteria, like Arthrobacter globiformis, can directly hydrolyze the urea bond to produce the aniline metabolite oup.com. In the case of this compound, it is plausible that microbial degradation would proceed via cleavage of the cyclopentyl group from the nitrogen atom, followed by hydrolysis of the urea bond to yield aniline.

Table 2: Microbial Degradation Pathways of Phenylurea Herbicides

| Compound | Initial Degradation Step | Key Metabolites | Microorganisms Involved | Reference |

|---|---|---|---|---|

| Isoproturon | N-demethylation | 3-(4-isopropylphenyl)-1-methylurea, 4-isopropylaniline | Sphingomonas sp., Arthrobacter sp. | oup.comgeus.dk |

| Diuron | N-demethylation | N'-(3,4-dichlorophenyl)-N-methylurea, 3,4-dichlorophenylurea, 3,4-dichloroaniline | Arthrobacter sp. | nih.gov |

| Linuron (B1675549) | N-demethoxylation and N-demethylation | 3-(3,4-dichlorophenyl)-1-methylurea, 3,4-dichloroaniline | Variovorax sp., Bacillus sp. | oup.com |

Environmental Mobility and Distribution Studies

The mobility of a chemical in the environment determines its potential to move from the point of application to other environmental compartments, such as groundwater. The primary factors influencing the mobility of phenylurea herbicides are their leaching potential in soil and their sorption and desorption behavior.

The leaching of phenylurea herbicides through the soil profile is a significant concern for potential groundwater contamination researchgate.netnih.gov. The extent of leaching is dependent on the chemical properties of the herbicide, the characteristics of the soil, and environmental conditions such as rainfall.

Studies on various phenylurea herbicides have shown that their mobility in soil is influenced by factors such as the number and nature of halogen atoms on the phenyl ring nih.gov. Generally, retention in soil is higher for molecules with a greater number of halogen atoms, and bromine substitution leads to higher retention than chlorine substitution nih.gov. The addition of organic matter to soil can increase the adsorption of phenylurea herbicides and decrease their mobility, thereby reducing leaching nih.gov.

The leaching potential of a pesticide is often estimated using the Groundwater Ubiquity Score (GUS), which is calculated based on the pesticide's half-life in soil and its soil organic carbon-water (B12546825) partitioning coefficient (Koc) acs.org. Compounds with a GUS value greater than 2.8 are considered to have a high leaching potential acs.org.

For this compound, the presence of the relatively nonpolar cyclopentyl group might increase its hydrophobicity compared to smaller alkyl-substituted analogues, potentially leading to greater sorption and reduced leaching. However, without experimental data, its leaching potential remains speculative.

Table 3: Leaching Potential of Phenylurea Herbicides in Soil

| Compound | Soil Type | Leaching (%) | Reference |

|---|---|---|---|

| Diuron | Unamended soil | 53-75% | researchgate.net |

| Linuron | Lysimeter studies | Up to 7% | researchgate.net |

| Fenuron | Hypercalcic Calcisol | >50% | nih.gov |

| Chlorbromuron | Hypercalcic Calcisol | <30% | nih.gov |

Sorption to soil and sediment particles is a key process that controls the concentration of phenylurea herbicides in the aqueous phase, and thus their bioavailability and mobility d-nb.infonih.gov. The primary sorbent for these compounds in soil is organic matter nih.gov.

The sorption of phenylurea herbicides is often described by the Freundlich isotherm, and the sorption affinity is quantified by the Freundlich coefficient (Kf) and the soil organic carbon-water partitioning coefficient (Koc) nih.govresearchgate.net. Higher Koc values indicate stronger sorption and lower mobility. The sorption of phenylureas generally increases with increasing hydrophobicity, which can be estimated by the octanol-water partition coefficient (Kow) d-nb.info.

The sorption of phenylurea herbicides is also influenced by soil properties such as pH, cation exchange capacity, and the content of amorphous iron and manganese oxides nih.govcitius.gal. For this compound, the cyclopentyl group would likely increase its hydrophobicity and, consequently, its sorption to soil organic matter compared to analogues with smaller, more polar substituents.

Table 4: Sorption Coefficients of Phenylurea Herbicides in Soil

| Compound | Log Kow | Kf (mg/kg) | Soil Type | Reference |

|---|---|---|---|---|

| Monuron | 1.86 | 0.75 - 13.1 | Tropical soils | researchgate.net |

| Diuron | 2.87 | 1.86 - 40.7 | Tropical soils | researchgate.net |

| Linuron | 3.00 | 2.51 - 63.1 | Tropical soils | researchgate.net |

| Chlorotoluron (B1668836) | 2.41 | 1.05 - 17.8 | Tropical soils | researchgate.net |

| Isoproturon | 2.50 | 0.89 - 19.5 | Tropical soils | researchgate.net |

Formation of Transformation Products and Metabolites in the Environment

Limited specific information is available in the public domain regarding the precise transformation products and metabolites of this compound in the environment. However, the degradation of phenylurea herbicides, in general, is known to be influenced by both abiotic and biotic processes. tandfonline.comtandfonline.com The primary route of microbial degradation for phenylurea herbicides in soil involves the activity of soil microorganisms. oup.com This process can lead to the formation of various intermediate compounds before potential mineralization.

For phenylurea herbicides, common degradation pathways include N-dealkylation and hydrolysis of the urea bridge. Fungi, for instance, have been shown to degrade phenylurea herbicides through successive N-dealkylation, resulting in substituted aniline products. These fungal pathways can differ from bacterial degradation routes and may yield novel metabolites of potential environmental significance. The specific nature and persistence of any transformation products of this compound would require dedicated studies for elucidation.

Ecotoxicological Impact on Non-Target Organisms in Model Ecosystems

Effects on Soil Microbial Populations and Enzyme Activities

The long-term application of phenylurea herbicides has been demonstrated to affect the structure and metabolic potential of soil microbial communities. nih.govnih.gov Studies on other phenylurea compounds have shown that their presence can lead to shifts in the composition of microbial populations and alter their functional abilities. nih.gov For example, research on herbicides like diuron, linuron, and chlorotoluron has indicated that these substances can cause a decrease in bacterial diversity. nih.gov The application of these herbicides can also influence the substrate utilization patterns of the microbial communities. nih.gov While direct studies on this compound are lacking, it is plausible that as a member of the phenylurea class, it could exert similar pressures on soil microbial ecosystems.

Toxicity to Aquatic Organisms (e.g., Daphnia magna)

Specific toxicity data for this compound concerning Daphnia magna is not available in the reviewed literature. Daphnia magna is a standard model organism for aquatic toxicity testing, and the acute toxicity is often reported as the concentration that is lethal to 50% of the test population over a 48-hour period (48h LC50). Phenylurea herbicides as a class have been shown to be toxic to aquatic organisms. wikipedia.org Without specific studies, the exact toxicity of this compound to Daphnia magna remains uncharacterized.

Impact on Terrestrial Invertebrates (e.g., earthworms, honeybees)

There is a lack of specific data on the toxicity of this compound to terrestrial invertebrates such as earthworms and honeybees. For earthworms, toxicity is typically assessed through contact and soil mixing tests to determine the lethal concentration (LC50). For honeybees, acute toxicity is evaluated through oral and contact tests to determine the lethal dose (LD50). While data exists for other pesticides, including some phenylureas, this information cannot be directly extrapolated to this compound. epa.govnih.gov

Applications in Agrochemistry and Other Scientific Fields Excluding Clinical/human Uses

Development as a Fungicidal Agent in Crop Protection

The fungicidal activity of metabolites is a crucial aspect of pesticide evaluation. While the parent compound, Pencycuron (B1679227), is effective, its degradation products may or may not retain biological activity. Research into the specific fungicidal properties of N-cyclopentyl-N'-phenylurea is essential to determine if it contributes to the long-term disease control spectrum of Pencycuron or if it represents a step in the detoxification pathway.

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. Fungicides are used in IPM programs, but only when necessary and in a manner that minimizes risks to human health and the environment. agribegri.com

The role of this compound in IPM is linked to the management and monitoring of its parent compound, Pencycuron. Understanding the environmental fate of a fungicide, including the formation and persistence of its metabolites, is a key component of a robust IPM program. researchgate.netresearchgate.net Monitoring for this compound can provide valuable data on the degradation rate of Pencycuron in specific field conditions. researchgate.net This information helps in determining appropriate application intervals and assessing the potential for long-term soil and water contamination, thereby ensuring that the fungicide is used sustainably within the IPM framework.

Table 1: Key Considerations for this compound in IPM

| Consideration | Relevance to IPM |

| Parent Compound | Pencycuron |

| Metabolite | This compound |

| Monitoring Purpose | Assess degradation and persistence of the applied fungicide. |

| IPM Goal | Minimize environmental load and optimize fungicide application timing. |